

BI-0474: A Technical Guide to its Discovery and Preclinical Development

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Compound of Interest

Compound Name: BI-0474

Cat. No.: B10831005

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and preclinical development of **BI-0474**, a potent and selective irreversible covalent inhibitor of KRAS G12C. **BI-0474** serves as a significant tool compound and a foundational element in the development of next-generation KRAS inhibitors. While it did not proceed to clinical trials due to a lack of oral bioavailability, the insights gained from its development have been instrumental in advancing the field.^{[1][2]} An orally bioavailable analogue from the same series, BI 1823911, has since entered clinical development.^{[1][2]}

Core Discovery and Mechanism of Action

BI-0474 was discovered through a collaborative effort between Boehringer Ingelheim and the Fesik lab at Vanderbilt University.^[3] The discovery process utilized an innovative NMR-based fragment screening approach.^{[3][4]} This method focused on identifying small molecules that could reversibly bind to the switch II pocket of the KRAS protein.^{[4][5]} Through structure-based design and optimization of a fragment hit, a potent non-covalent binder was developed.^{[3][6]} Subsequently, a covalent "warhead" (an acrylamide group) was attached to this scaffold, leading to the creation of **BI-0474**, an irreversible covalent inhibitor.^{[4][7]}

BI-0474 specifically targets the cysteine residue of the G12C mutant KRAS protein.^[5] This mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).^[5] By forming a covalent bond, **BI-0474** locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with guanine nucleotide exchange factors

(GEFs) like SOS1, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAF-MEK-ERK (MAPK) pathway.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BI-0474**, providing a clear comparison of its biochemical activity, cellular potency, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of **BI-0474**

Parameter	Value	Cell Line / Assay Conditions
KRAS G12C::SOS1 PPI IC50	7.0 nM	Biochemical AlphaScreen assay measuring the protein-protein interaction between GDP-KRAS and SOS1.[8][9]
KRAS G12D::SOS1 PPI IC50	4,200 nM	Biochemical AlphaScreen assay, demonstrating selectivity for the G12C mutant.[3]
NCI-H358 Proliferation EC50	26 nM	Cell-based assay measuring the anti-proliferative effect on the KRAS G12C mutant human NSCLC cell line.[3][6]
GP2D Proliferation EC50	4,500 nM	Cell-based assay on a KRAS G12D mutant cell line, further confirming selectivity.[3]

Table 2: In Vitro Pharmacokinetic and Physicochemical Properties of **BI-0474**

Parameter	Value
logD @ pH 7.4	3.2
Aqueous Solubility @ pH 7	99 µg/mL
Caco-2 Permeability (A-B) @ pH 7.4	0.8 x 10 ⁻⁶ cm/s
Caco-2 Efflux Ratio	45
MDCK Permeability (A-B) @ 1µM	0.4 x 10 ⁻⁶ cm/s
MDCK Efflux Ratio	72
Plasma Protein Binding (Human)	96.7%
Plasma Protein Binding (Mouse)	>98%
Plasma Protein Binding (Rat)	98.3%
CYP3A4 IC50	15 µM
CYP2D6 IC50	21 µM

Table 3: In Vivo Efficacy of **BI-0474** in NCI-H358 Xenograft Model

Dosing Regimen	Tumor Growth Inhibition (TGI)
40 mg/kg, i.p., once weekly	68%
40 mg/kg, i.p., twice weekly on consecutive days	98%

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of **BI-0474** are provided below.

Synthesis of BI-0474

The synthesis of **BI-0474** involves a multi-step process. A key step is the formation of a substituted nitrile, which is then converted to an amidoxime by reaction with hydroxylamine.

This intermediate is coupled with an enantiopure acid, followed by ring closure to form the oxadiazole core. Finally, deprotection and amidation with acryloyl chloride yield the final product, **BI-0474**.^[8]

KRAS G12C::SOS1 Protein-Protein Interaction (PPI) AlphaScreen Assay

This biochemical assay is designed to measure the inhibitory activity of compounds on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1. The assay utilizes AlphaScreen technology, a bead-based immunoassay. Biotinylated KRAS G12C bound to GDP is incubated with a GST-tagged SOS1 catalytic domain in the presence of the test compound. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are then added. In the absence of an inhibitor, the interaction between KRAS and SOS1 brings the beads into proximity, generating a chemiluminescent signal upon laser excitation. The IC₅₀ value is determined by measuring the concentration-dependent decrease in this signal.

Cell Proliferation Assay (NCI-H358)

The anti-proliferative activity of **BI-0474** was assessed using the NCI-H358 human non-small cell lung cancer cell line, which harbors the KRAS G12C mutation.

- **Cell Culture:** NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Seeding:** Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
- **Treatment:** The following day, cells are treated with a serial dilution of **BI-0474** or vehicle control (DMSO).
- **Incubation:** The cells are incubated for 72 hours.
- **Viability Assessment:** Cell viability is determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

- **Data Analysis:** The luminescent signal is read on a plate reader, and the data is normalized to the vehicle control. The EC50 value is calculated by fitting the data to a four-parameter logistic curve.

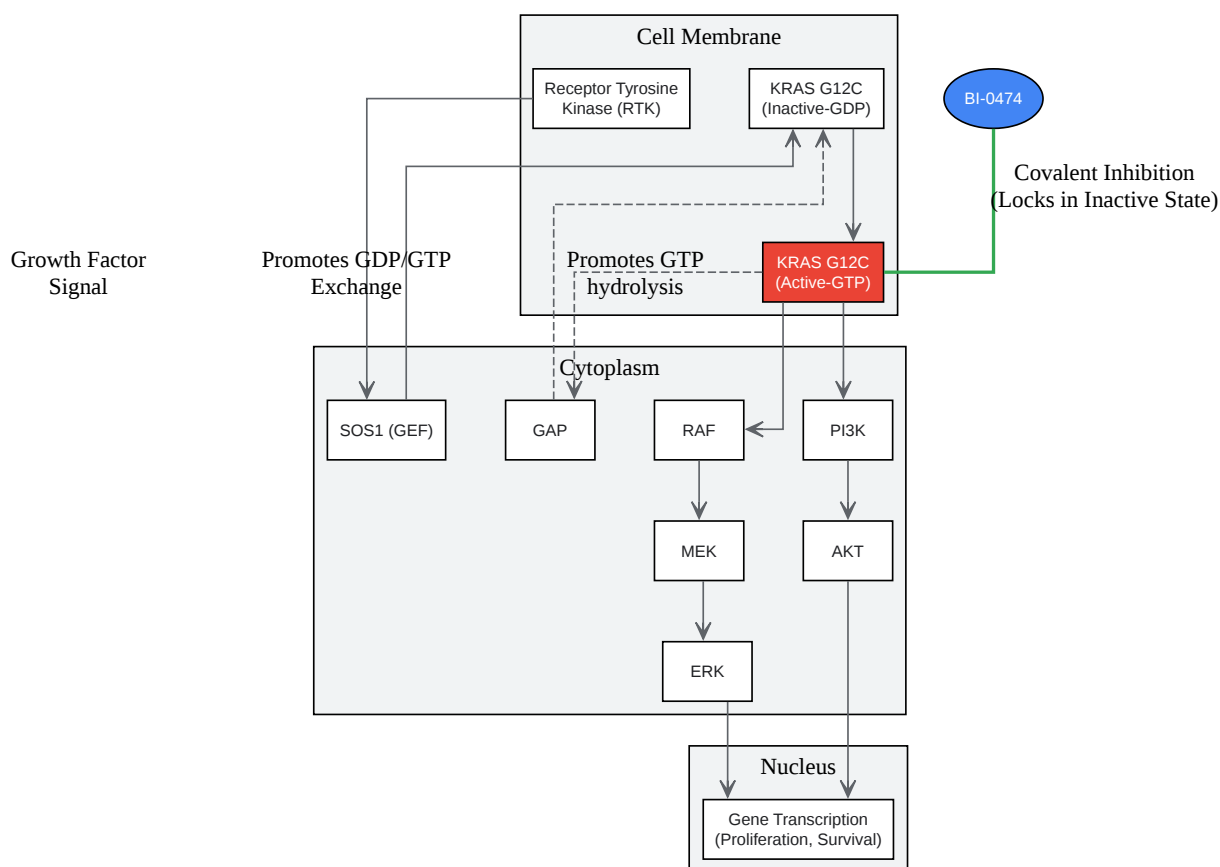
NCI-H358 Xenograft Model

In vivo efficacy of **BI-0474** was evaluated in a subcutaneous xenograft model using NCI-H358 cells.

- **Animal Model:** Female athymic nude mice are used for this study.
- **Cell Implantation:** A suspension of NCI-H358 cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.
- **Tumor Growth Monitoring:** Tumor volume is monitored regularly using caliper measurements.
- **Treatment:** Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. **BI-0474** is administered via intraperitoneal (i.p.) injection at the specified dose and schedule. The control group receives a vehicle solution.
- **Efficacy Evaluation:** Tumor volumes and body weights are measured throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the change in tumor volume in the treated groups to the control group.
- **Pharmacodynamic Analysis:** At the end of the study, tumors can be harvested for biomarker analysis, such as measuring the levels of pERK to assess the inhibition of the MAPK pathway.

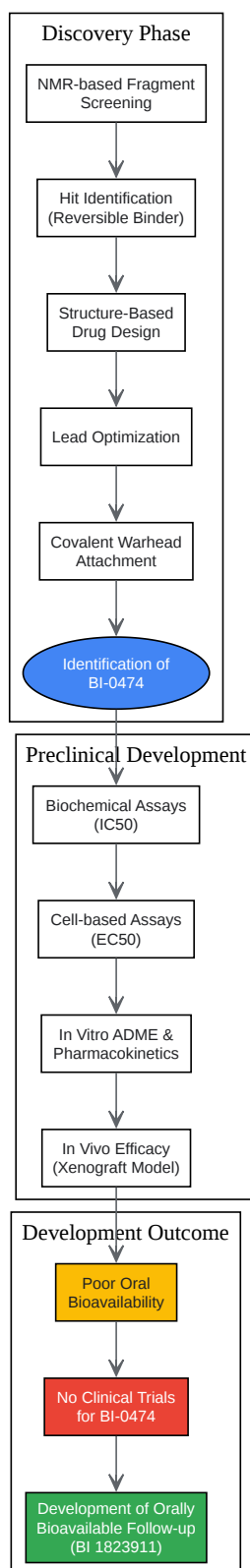
Mandatory Visualizations

The following diagrams illustrate key aspects of **BI-0474**'s mechanism and development.



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Caption: KRAS G12C Signaling Pathway and Mechanism of Action of **BI-0474**.



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Caption: Discovery and Preclinical Development Workflow of **BI-0474**.

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